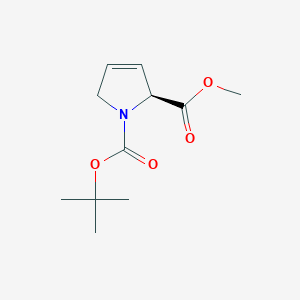
Methyl 2-bromo-2-fluoropropanoate
Übersicht
Beschreibung
Methyl 2-bromo-2-fluoropropanoate is a chemical compound with the CAS number 157415-07-1 . It has a molecular weight of 184.99 . The IUPAC name for this compound is methyl 2-bromo-2-fluoropropanoate .
Molecular Structure Analysis
The InChI code for Methyl 2-bromo-2-fluoropropanoate is 1S/C4H6BrFO2/c1-4(5,6)3(7)8-2/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active Compounds
A simple synthesis method for optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity was developed, utilizing Methyl 2-bromo-2-fluoropropanoate derivatives. This process enables the preparation of Methyl (R)-2-fluoropropanoate with an optical purity of 96%, indicating its significance in producing optically active compounds for pharmaceuticals and materials science (Fritz-Langhals & Schütz, 1993).
Alternatives to Methyl Bromide for Pest Control
Research into alternatives for methyl bromide, a widely used fumigant with ozone-depleting properties, has included the exploration of compounds like Methyl 2-bromo-2-fluoropropanoate for controlling pests in stored products and quarantine applications. This reflects the compound's potential role in developing environmentally friendly pest control methods (Fields & White, 2002).
Fluorination Studies
The compound has been used in studies investigating the fluorination of organic compounds, offering insights into the development of fluorinated materials with applications ranging from pharmaceuticals to advanced polymers (Burdon, Huckerby & Stephens, 1977).
Synthesis of Fluorinated Amino Acids
It has been instrumental in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids, showcasing its utility in the creation of building blocks for bioactive molecules and pharmaceuticals (Kröger & Haufe, 1997).
Characterization and Reactivity of Fluorocarbocations
The compound's derivatives have been explored for electrophilic difluoro(phenylthio)methylation, leading to the generation, stability, and reactivity studies of α-fluorocarbocations. This research contributes to the broader understanding of fluorocarbon chemistry and its applications in synthetic chemistry (Betterley et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-bromo-2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrFO2/c1-4(5,6)3(7)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRDKJVRFGHKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466098 | |
| Record name | Methyl 2-bromo-2-fluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-fluoropropanoate | |
CAS RN |
157415-07-1 | |
| Record name | Methyl 2-bromo-2-fluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromo-2-fluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















